Gemcabene
概要
説明
Gemcabene is a peroxisome proliferation-activated receptor (PPARα) agonist . It is a novel, once-daily, oral therapy for patients who are unable to achieve normal levels of LDL-C or triglycerides with currently approved therapies, primarily statin therapy . It is a new drug that lowers low-density lipoprotein cholesterol (LDL-C), decreases triglycerides, and raises high-density lipoprotein cholesterol (HDL-C) .
Synthesis Analysis
Gemcabene inhibits both cholesterol and fatty acid synthesis as determined by the 14C-acetate incorporation in hepatocytes .
Molecular Structure Analysis
Gemcabene is a small molecule and is the monocalcium salt of a dialkyl ether dicarboxylic acid . It belongs to the class of organic compounds known as medium-chain fatty acids. These are fatty acids with an aliphatic tail that contains between 4 and 12 carbon atoms .
Chemical Reactions Analysis
In human hepatoma cells, gemcabene inhibited IL-6 plus IL-1β-induced CRP production in a concentration-dependent manner, reaching 70% inhibition at 2 mM . In TNF-α-stimulated primary human coronary artery endothelial cells, both CRP and IL-6 productions were reduced by 70% at 2 mM gemcabene concentration .
Physical And Chemical Properties Analysis
Gemcabene has a chemical formula of C16H30O5 and a molecular weight of 302.4064 . It is soluble in water up to 10 mg/mL .
科学的研究の応用
Cardiovascular Disorders
Gemcabene has been investigated for use in cardiovascular disorders . It’s a lipid-lowering agent that has shown potential in reducing C-reactive protein (CRP), a predictor of cardiovascular risk .
In human hepatoma cells, gemcabene inhibited IL-6 plus IL-1β-induced CRP production in a concentration-dependent manner, reaching 70% inhibition at 2 mM . This suggests that gemcabene could be beneficial in managing cardiovascular disorders by reducing inflammation and associated risks .
Hyperlipidemia
Gemcabene is also being explored for the treatment of hyperlipidemia . It’s designed to enhance the clearance of very low-density lipoproteins (VLDLs) in the plasma and inhibit the production of fatty acids and cholesterol in the liver .
As a monotherapy and in combination with statins, gemcabene markedly reduced CRP in humans . This could potentially help in managing hyperlipidemia, a condition characterized by high levels of fats in the blood .
Non-Alcoholic Steatohepatitis (NASH)
Gemcabene has shown positive effects in clinical trials for the treatment of non-alcoholic steatohepatitis (NASH) . NASH is a type of fatty liver disease, characterized by inflammation and damage in the liver .
Gemcabene has been found to regulate lipid metabolism and inflammation, which are key aspects in the progression of NASH . It has shown beneficial effects on hepatic steatosis and fibrosis scores, and has reduced inflammatory markers .
Osteoarthritis and Pain Management
Gemcabene has shown potential in attenuating osteoarthritis and pain in animal models . In rat models of carrageenan-induced thermal hyperalgesia (CITH), gemcabene administration attenuated paw withdrawal latency . It also showed improvement in joint swelling in the monosodium iodoacetate (MIA) model of osteoarthritis . These findings were further corroborated by IL-6/IL-6sR knee injection model in rat, showing reduction in hind paw weight distribution . In a mouse model of monoclonal antibody–induced arthritis, a dose-dependent attenuation of joint swelling was observed . These results demonstrate that the anti-inflammatory activity of gemcabene previously observed in cell-based and in clinical studies also occurred in animal models of inflammation-induced arthritis and hyperalgesia .
Familial Partial Lipodystrophy (FPLD)
Gemcabene has been studied for use in Familial Partial Lipodystrophy (FPLD) . FPLD is a disorder characterized by the loss of subcutaneous fat from the extremities and trunk, with variable fat deposition in non-lipodystrophic areas . Despite lifestyle changes and conventional therapies, some FPLD patients continue to have extreme hypertriglyceridemia, hepatic steatosis, and poorly controlled diabetes . Gemcabene has been investigated for its efficacy and safety in two dosing regimens (300 mg once daily for 24 weeks or 300 mg daily for 12 weeks followed by 600 mg daily for 12 weeks) in up to eight patients with FPLD with high triglycerides and Non-Alcoholic Fatty Liver Disease .
COVID-19
There is ongoing research into the potential use of Gemcabene for the treatment of COVID-19 . While the specifics of this application are not yet fully understood, it is believed that the anti-inflammatory properties of Gemcabene may have benefits for patients with elevated vascular inflammation, such as those seen in severe cases of COVID-19 .
Safety And Hazards
将来の方向性
Gemcabene was being evaluated in a Phase 2 randomized, double-blind, placebo-controlled study to assess its efficacy, safety, and tolerability in patients with severe hypertriglyceridemia . The company is currently assessing additional therapeutic indications for gemcabene that may strengthen their pipeline of assets, including COVID-19 in combination with ANA001 .
特性
IUPAC Name |
6-(5-carboxy-5-methylhexoxy)-2,2-dimethylhexanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30O5/c1-15(2,13(17)18)9-5-7-11-21-12-8-6-10-16(3,4)14(19)20/h5-12H2,1-4H3,(H,17,18)(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDMBRCRVFFHJKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCCCOCCCCC(C)(C)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60171407 | |
Record name | Gemcabene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60171407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Gemcabene | |
CAS RN |
183293-82-5 | |
Record name | Gemcabene [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0183293825 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Gemcabene | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05123 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Gemcabene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60171407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GEMCABENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B96UX1DDKS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。